N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
Description
This compound features a 1,3-thiazole core substituted with a carboxamide group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety (a sulfone-containing tetrahydrothiophene ring) and a 2-[(4-methoxybenzyl)amino] substituent. The sulfone group enhances solubility and metabolic stability, while the 4-methoxybenzyl group may influence target binding via electron-donating effects .
Properties
Molecular Formula |
C16H19N3O4S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-13-4-2-11(3-5-13)8-17-16-19-14(9-24-16)15(20)18-12-6-7-25(21,22)10-12/h2-5,9,12H,6-8,10H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
VDMXMNVUWMATNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation
The thiazole ring is synthesized via Hantzsch thiazole synthesis , involving condensation of thiourea derivatives with α-haloketones. For this compound, 4-methoxybenzylamine reacts with bromopyruvate under reflux in ethanol to form 2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid. Yields range from 55–62% depending on stoichiometric ratios.
Table 1: Thiazole Core Synthesis Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxybenzylamine, Bromopyruvate | Ethanol, 80°C, 12 h | 58 ± 3 |
| 2 | Thiourea, HCl | Reflux, 6 h | 62 ± 2 |
Sulfonation of Tetrahydrothiophene
Tetrahydrothiophene-3-amine is oxidized to 1,1-dioxidotetrahydrothiophen-3-amine using hydrogen peroxide (30%) in acetic acid at 50°C for 8 h. This step achieves 85–90% conversion, with excess oxidant removed via vacuum distillation.
Amide Coupling
The final step employs EDC/HOBt-mediated coupling between 2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid and 1,1-dioxidotetrahydrothiophen-3-amine. Dichloromethane (DCM) serves as the solvent, with triethylamine (TEA) as a base. Reaction completion requires 24 h at 25°C, yielding 65–68% product.
Reaction Optimization Strategies
Catalytic Systems
-
DMAP Acceleration : Adding 4-dimethylaminopyridine (DMAP, 10 mol%) reduces coupling time to 12 h, enhancing yield to 72%.
-
Solvent Screening : Polar aprotic solvents (DMF, THF) underperform compared to DCM due to side reactions (e.g., esterification).
Table 2: Solvent Impact on Amide Coupling
| Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 24 | 68 | 98.5 |
| DMF | 24 | 52 | 91.2 |
| THF | 24 | 48 | 89.7 |
Temperature and Stoichiometry
Elevating temperature to 40°C degrades the thiazole ring, reducing yield to 45%. A 1:1.2 molar ratio (acid:amine) maximizes conversion while minimizing excess reagent waste.
Analytical Validation
Structural Confirmation
-
NMR Analysis : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals: δ 8.21 (s, 1H, thiazole-H), δ 7.25 (d, J = 8.6 Hz, 2H, aromatic), δ 4.45 (s, 2H, CH₂).
-
LC-MS : [M+H]⁺ peak at m/z 382.1 confirms molecular weight.
Table 3: Analytical Parameters
| Method | Parameter | Result |
|---|---|---|
| HPLC | Purity | 98.7% |
| FT-IR | C=O stretch | 1665 cm⁻¹ |
| Elemental | C: 50.3%, H: 5.0% | Theoretical: 50.4%, H: 5.0% |
Scalability and Industrial Considerations
Batch vs. Flow Reactors
Transitioning from batch to continuous flow reactors (CFRs) improves reproducibility:
-
Residence Time : 2 h vs. 24 h (batch).
-
Throughput : 40% increase in daily output.
Table 4: Scalability Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 68 | 71 |
| Purity (%) | 98.5 | 99.1 |
| Daily Output (kg) | 1.2 | 1.7 |
Cost Analysis
Raw material costs dominate (75%), but CFRs reduce energy expenditure by 30% through efficient heat management.
Comparative Analysis with Structural Analogs
Methoxy vs. Halogen Substituents
Electron-donating methoxy groups (as in this compound) facilitate faster amide coupling (24 h) vs. electron-withdrawing chloro analogs (36 h).
Table 5: Substituent Effects on Synthesis
| Substituent | Coupling Time (h) | Yield (%) |
|---|---|---|
| -OCH₃ | 24 | 68 |
| -Cl | 36 | 54 |
| -NO₂ | 48 | 41 |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
(a) N-[(3S)-1,1-Dioxidotetrahydrothiophen-3-yl]-2-[(4-Methylphenoxy)Methyl]-1,3-Thiazole-4-Carboxamide
- Key Differences: Replaces the 4-methoxybenzylamino group with a 4-methylphenoxymethyl substituent.
- The methyl group may decrease polarity, affecting bioavailability .
- Synthesis : Prepared via amide coupling, similar to methods in (EDC/HOBt-mediated reactions).
(b) 4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine
- Key Differences : Features a benzylidene imine instead of the carboxamide-sulfone linkage.
- The 4-chlorophenyl group introduces electron-withdrawing effects, contrasting with the target’s methoxy donor .
- Activity : Reported as a cyclin-dependent kinase inhibitor, suggesting the thiazole scaffold’s relevance in kinase targeting .
Analogues with Heterocyclic Variations
(a) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-Methoxyphenyl)-2H-Tetrazole-5-Carboxamide
- Key Differences : Replaces the thiazole core with a tetrazole ring .
- However, reduced aromaticity may weaken target binding compared to thiazoles .
- Synthesis : Likely involves [3+2] cycloaddition, as seen in for tetrazole formation.
(b) N-(4-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-Oxazole-3-Carboxamide
- Key Differences : Substitutes thiazole with oxazole and adds a tetrahydronaphthalenyl group.
- Impact : Oxazole’s lower basicity compared to thiazole may alter electronic interactions. The bulky naphthalenyl group could enhance lipophilicity but reduce metabolic stability .
Analogues with Diverse Substituents
(a) N-[4-(Dimethylamino)Benzyl]-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-Isopropoxybenzamide
- Key Differences : Uses a benzamide backbone instead of thiazole-carboxamide.
- The isopropoxy group increases steric bulk, possibly reducing membrane permeability .
(b) N-[2-(4-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]-1,2-Benzothiazole-3-Carboxamide
- Key Differences: Incorporates a thiazolidinone ring and benzothiazole moiety.
- Impact: Thiazolidinones are associated with antidiabetic and antimicrobial activities. The 4-chlorophenyl group may enhance halogen bonding in target interactions .
- Synthesis: Ethanol-mediated reactions yielded 70% for 4g, suggesting efficient routes for chloro-substituted derivatives .
Comparative Data Table
*Calculated from C16H18N3O4S2 (target compound formula inferred from structural data).
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C26H28N2O5S
- Molecular Weight : 480.57592 g/mol
- CAS Registry Number : 912897-34-8
The thiazole moiety in its structure is known for contributing to various biological activities, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In a study focused on thiazole derivatives, compounds similar to this compound demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 31.25 µg/ml to 62.5 µg/ml against pathogens such as Candida glabrata and Klebsiella pneumoniae .
2. Antitumor Activity
Thiazole derivatives have been reported to possess antitumor properties. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring can enhance cytotoxic activity against cancer cell lines. For instance, certain thiazole compounds exhibited IC50 values as low as 1.61 µg/mL in cytotoxicity assays, indicating potent antitumor potential . The presence of specific substituents on the thiazole ring was found to be critical for enhancing this activity.
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Antitumor |
| Compound B | 23.30 ± 0.35 | Antitumor |
| Compound C | >1000 | Non-active |
3. Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibition capabilities, particularly against DNA gyrase and cyclooxygenase (COX). Inhibitors of these enzymes are crucial in treating various diseases, including cancer and inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : Similar thiazole derivatives have been shown to induce apoptosis in cancer cells, leading to reduced cell viability.
Case Studies and Research Findings
A comprehensive review of literature indicates that compounds derived from the thiazole scaffold are extensively studied for their pharmacological properties:
- Antimicrobial Studies : A systematic investigation into various thiazole derivatives highlighted their potential as antimicrobial agents against resistant strains .
- Anticancer Research : Clinical trials involving thiazole compounds have shown promising results in terms of safety and efficacy in treating specific cancers .
Q & A
Q. How can conflicting bioactivity data across independent studies be reconciled?
- Methodology : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate using reference inhibitors. Cross-test in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Meta-analyses of published data (e.g., pIC₅₀ ranges) identify outliers due to assay variability .
Q. What in silico approaches best predict its binding mode and off-target effects?
Q. How can researchers design analogs to mitigate toxicity while retaining activity?
- Methodology : Perform toxicogenomics profiling (e.g., Tox21 assay) to identify structural alerts. Replace the methoxy group with trifluoromethoxy to reduce reactive metabolite formation. Introduce zwitterionic motifs to enhance renal clearance and reduce hepatic accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
